Phenyl acetylsalicylate

Beschreibung

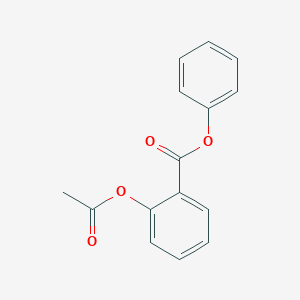

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

134-55-4 |

|---|---|

Molekularformel |

C15H12O4 |

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

phenyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3 |

InChI-Schlüssel |

PSBAIJVSCTZDDB-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |

Andere CAS-Nummern |

134-55-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Acetylsalicylate (CAS 134-55-4)

Introduction

Phenyl acetylsalicylate, identified by CAS number 134-55-4, is a dual-ester derivative of salicylic acid.[1] Structurally, it combines an acetylsalicylic acid moiety with a phenyl group through an ester linkage, effectively making it an ester of aspirin.[1][2] Also known by synonyms such as acetylsalol and vesipyrin, this compound is of significant interest in medicinal chemistry, particularly in the context of prodrug design and as a derivative of the widely studied acetylsalicylic acid.[1][2][3] Its chemical structure makes it susceptible to hydrolysis, a key characteristic that influences its stability and potential biological activity.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Registry Number | 134-55-4 | [4] |

| Molecular Formula | C₁₅H₁₂O₄ | [1][4] |

| Molecular Weight | 256.25 g/mol | [1][4] |

| IUPAC Name | phenyl 2-acetyloxybenzoate | [1] |

| Melting Point | 96-97 °C | [3][4] |

| Boiling Point | 198 °C at 11 Torr (mmHg) | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [3] |

| Water Solubility | 20 mg/L (at 21 °C) | [5] |

| Topological Polar Surface Area (TPSA) | 52.60 Ų | [2] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 | [1][5] |

| InChI Key | PSBAIJVSCTZDDB-UHFFFAOYSA-N | [1][4] |

Experimental Protocols

Synthesis Methodologies

The primary route for synthesizing this compound is through the esterification of salicylic acid and phenol.[1] Several catalytic systems can be employed to facilitate this reaction.

1. Acid-Catalyzed Esterification: This is a conventional method involving the reaction of salicylic acid with phenol in the presence of a strong acid catalyst.

-

Catalysts: Concentrated sulfuric acid (H₂SO₄), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) are commonly used.[1]

-

General Protocol (using Thionyl Chloride):

-

Combine salicylic acid and a solvent such as benzonitrile in a reaction vessel.[6]

-

Heat the mixture to approximately 145°C.[6]

-

Slowly add thionyl chloride to the solution.

-

Maintain the reaction temperature at a lower level (e.g., 75°C) for several hours to complete the reaction.[1]

-

Upon completion, the product can be isolated through extraction and purified by recrystallization.[6]

-

2. Ultrasonic-Assisted Synthesis with DCC/DMAP: This modern approach significantly reduces reaction times and improves yields.

-

Reagents: Salicylic acid, phenol, 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), and a solvent like anhydrous ether.[1][7]

-

Protocol:

-

Mix salicylic acid, phenol, DMAP, and DCC in anhydrous ether.[7]

-

Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 25–35°C).[1]

-

The reaction proceeds rapidly, often completing within 35-40 minutes, forming a solid precipitate (dicyclohexylurea).[1]

-

Filter the mixture to remove the solid byproduct.

-

Wash the filtrate with a sodium carbonate solution and then with brine.[7]

-

Dry the organic layer and evaporate the solvent to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield white crystals of this compound.[7] This method has been reported to achieve yields of over 85%.[1]

-

Caption: Workflow for the ultrasonic-assisted synthesis of this compound.

Analytical Techniques

Characterization and quantification of this compound rely on standard analytical methods.

-

Vibrational Spectroscopy (FT-IR & FT-Raman):

-

Methodology: Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify functional groups. The sample is analyzed to measure the absorption or scattering of infrared radiation.

-

Key Spectral Features: The FT-IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands from the acetate group and the phenyl ester linkage.[1] FT-Raman spectroscopy is effective for observing the symmetric "ring breathing" vibrations of the two phenyl rings, which typically produce a sharp signal around 1000-1045 cm⁻¹.[1]

-

-

Gas Chromatography (GC):

-

Methodology: A gas chromatography method with flame-ionization detection (GC-FID) can be used for quantitative analysis.[8] The sample is vaporized and passed through a capillary column (e.g., HP-5 with a diphenyl-dimethylpolysiloxane stationary phase) using an inert carrier gas like nitrogen.[8]

-

Application: This technique is suitable for determining the purity of this compound in a drug substance. The method can be validated for specificity, linearity, and precision.[8]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Methodology: Reversed-phase HPLC (RP-HPLC) is a versatile technique for analyzing this compound and its potential degradation products. A C18 column is typically used with a mobile phase consisting of an acetonitrile and water mixture, adjusted to an acidic pH with an acid like phosphoric acid.[9] Detection is commonly performed using a UV-Vis detector.[9]

-

Application: HPLC can simultaneously determine this compound and its hydrolysis products, such as salicylic acid.[9]

-

Chemical Pathways and Mechanisms

Hydrolytic Cleavage Pathway

The ester linkages in this compound are susceptible to hydrolysis, which breaks the molecule down into salicylic acid and phenol.[1] This process can be catalyzed by either acids or bases.[1] The instability of phenyl esters towards hydrolysis is a well-known characteristic.[10]

Acid-Catalyzed Hydrolysis: In an acidic aqueous environment, the hydrolysis proceeds via a mechanism where the carbonyl oxygen of the ester is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield salicylic acid and phenol.[1]

Intramolecular Catalysis: Studies on the hydrolysis of aspirin, a closely related molecule, suggest that the carboxylate group can act as an intramolecular general base catalyst.[11] This mechanism involves the carboxylate group abstracting a proton from the attacking water molecule, thereby increasing its nucleophilicity and facilitating the hydrolysis of the adjacent ester linkage.[11] It is plausible that this compound could undergo a similar intramolecularly catalyzed hydrolysis under certain pH conditions.

Caption: Acid or base-catalyzed hydrolysis pathway of this compound.

References

- 1. This compound | 134-55-4 | Benchchem [benchchem.com]

- 2. This compound [drugcentral.org]

- 3. This compound [drugfuture.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 7. CN104058958A - Preparation method of phenyl salicylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

Phenyl Acetylsalicylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetylsalicylate, a derivative of salicylic acid, holds significant interest in the fields of medicinal chemistry and materials science. As a prodrug of aspirin, its unique chemical structure offers potential advantages in drug delivery and therapeutic applications. This technical guide provides an in-depth overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis methodologies, and biological relevance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names, reflecting its chemical structure and historical context.

| Identifier Type | Identifier | Citation |

| IUPAC Name | phenyl 2-acetyloxybenzoate | [1][2] |

| CAS Registry Number | 134-55-4 | [3] |

| Synonyms | Acetylsalol | [3][4] |

| Spiroform | [3][4][5] | |

| Vesipyrin | [3][4][5] | |

| Phenyl O-acetylsalicylate | [5] | |

| Acetylphenylsalicylate | [3][5] | |

| Aspirin phenyl ester | [5] | |

| Phennin | [4][5] | |

| Salicylic acid acetate, phenyl ester | [4][5] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Citation |

| Molecular Formula | C₁₅H₁₂O₄ | [3] |

| Molecular Weight | 256.25 g/mol | [2][3] |

| Appearance | White, crystalline powder | [3] |

| Melting Point | 97 °C | [3][5] |

| Boiling Point | 198 °C at 11 mmHg | [3] |

| Solubility | Insoluble in water. Soluble in alcohol and ether. | [3] |

| CAS Number | 134-55-4 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of salicylic acid with phenol. Various catalysts and conditions can be employed to optimize this reaction.

General Esterification Pathway

The synthesis of this compound involves the reaction of salicylic acid and phenol, typically in the presence of an acid catalyst, to form the ester linkage.

Caption: Synthesis of this compound.

Experimental Protocols

This method utilizes phosphoryl chloride as a catalyst for the esterification reaction.[6]

Materials:

-

Salicylic acid

-

Phenol

-

Phosphoryl chloride (POCl₃)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve salicylic acid and phenol in an anhydrous solvent.

-

Slowly add phosphoryl chloride to the reaction mixture with constant stirring. The reaction is exothermic and should be cooled if necessary.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water to quench the reaction.

-

Separate the organic layer and wash it sequentially with water and sodium bicarbonate solution to remove any unreacted acid and catalyst.

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

This modern approach employs ultrasound to accelerate the reaction, often in the presence of coupling agents.[2] A patented method utilizes 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) as a catalytic system.[2]

Materials:

-

Salicylic acid

-

Phenol

-

4-dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous ether

Procedure:

-

Combine salicylic acid, phenol, DMAP, and DCC in a reaction vessel containing anhydrous ether.

-

Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature of 25–35°C.

-

Monitor the reaction progress by TLC. This method has been reported to significantly reduce reaction times to as little as 35 minutes, with yields exceeding 85%.[2]

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a wash with saturated sodium bicarbonate solution.

-

Dry the organic layer and evaporate the solvent to yield the product.

-

Further purification can be achieved through recrystallization.

References

- 1. CN1337391A - Phosgene process of synthesizing acetylsalicylate derivatives for medicine - Google Patents [patents.google.com]

- 2. This compound | 134-55-4 | Benchchem [benchchem.com]

- 3. Biological Activity of fac-[Re(CO)3(phen)(aspirin)], fac-[Re(CO)3(phen)(indomethacin)] and Their Original Counterparts against Ishikawa and HEC-1A Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl Acetylsalicylate

This technical guide provides a comprehensive overview of Phenyl acetylsalicylate, also known as acetylsalol, covering its chemical identifiers, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identifiers

This compound is a dual-ester derivative of salicylic acid, combining features of aspirin and phenyl salicylate.[1] Its fundamental chemical identifiers are crucial for database referencing and molecular modeling.

-

SMILES (Simplified Molecular Input Line Entry System) String: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2[1][2]

-

InChI (International Chemical Identifier) Key: PSBAIJVSCTZDDB-UHFFFAOYSA-N[1][2][3][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C15H12O4 | [1][2][3] |

| Molecular Weight | 256.25 g/mol | [1][3] |

| Melting Point | 96-97 °C | [3][5] |

| Boiling Point | 198 °C at 11 Torr | [3] |

| Water Solubility | 20 mg/L at 21 °C | [2][5] |

| LogP | 2.83110 | [5] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Hydrogen Bond Acceptor Count | 4 | [2][5] |

| Rotatable Bond Count | 5 | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

1. Synthesis via Esterification

The primary method for synthesizing this compound is through the esterification of salicylic acid with phenol.[1]

-

Reaction: The reaction involves treating salicylic acid with phenol in the presence of an acid catalyst. The catalyst protonates the carbonyl group of the salicylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by phenol.[1]

-

Ultrasonic-Assisted Synthesis: A modern approach to this synthesis utilizes ultrasonic irradiation. The mechanism, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, which significantly accelerates the esterification reaction by enhancing mass transfer and molecular collision frequency.[1]

2. Hydrolytic Cleavage

The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by either acids or bases.[1]

-

Procedure: The hydrolysis of this compound will yield salicylic acid and phenol. This process can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the rate of degradation and the formation of the constituent products.[1]

3. Characterization by Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound.[1]

-

Methodology: A sample of this compound is analyzed to obtain its infrared absorption spectrum.

-

Key Spectral Features: The spectrum is characterized by the distinct vibrations of its two ester groups and two aromatic rings. A key identifying feature is the carbonyl (C=O) stretching region, which will show two distinct peaks corresponding to the acetate group and the phenyl ester linkage.[1]

Visualized Synthesis Pathway

The following diagram illustrates the esterification pathway for the synthesis of this compound.

Caption: Synthesis of this compound via Esterification.

References

An In-depth Technical Guide to the Hydrolysis of Phenyl Acetylsalicylate to Salicylic Acid and Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of phenyl acetylsalicylate (phenyl 2-acetyloxybenzoate), a double ester of salicylic acid. The document details the reaction mechanisms under different catalytic conditions, provides adaptable experimental protocols for conducting and analyzing the hydrolysis, and presents relevant quantitative data. Given the limited availability of specific kinetic data for this compound, this guide leverages data from the extensively studied hydrolysis of acetylsalicylic acid (aspirin) as a comparative model.

Introduction

This compound, also known as acetylsalol or by the trade name Vesipyrin, is a compound of interest in medicinal chemistry, particularly in the context of prodrug design. Its structure combines features of both aspirin and phenyl salicylate (Salol). The hydrolysis of this compound is a critical reaction, as it cleaves the ester bonds to release biologically active molecules: salicylic acid and phenol. This process is fundamental to understanding its stability, metabolic fate, and potential therapeutic action. The overall hydrolysis reaction proceeds as follows:

C₁₅H₁₂O₄ (this compound) + 2H₂O → C₇H₆O₃ (Salicylic Acid) + C₆H₆O (Phenol) + CH₃COOH (Acetic Acid)

This guide will delve into the acid-catalyzed, base-catalyzed, and enzymatic hydrolysis pathways of this compound.

Reaction Mechanisms

The hydrolysis of this compound involves the cleavage of two ester linkages: the acetyl ester and the phenyl ester. This can occur through several mechanisms, primarily catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the hydrolysis of both ester groups is thought to follow a similar multi-step mechanism, likely the A-AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The process for each ester bond involves:

-

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer to the leaving group (either the phenoxy or acetoxy group).

-

Elimination of the leaving group (phenol or acetic acid) and deprotonation to regenerate the catalyst and form the carboxylic acid.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally favored for preparative purposes as it goes to completion.[1]

The steps for each ester bond are:

-

Nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of the leaving group (phenoxide or acetate).

-

The acidic products (salicylic acid and acetic acid) are deprotonated in the basic medium to form their respective carboxylate salts. An final acidification step is required to obtain the free acids.[2]

Experimental Protocols

Detailed experimental protocols for the hydrolysis of this compound are not widely published. However, protocols for the hydrolysis of aspirin and other similar esters can be readily adapted.

Protocol for Base-Catalyzed Hydrolysis

This protocol describes a typical procedure for the complete hydrolysis of this compound to sodium salicylate and sodium phenolate, followed by acidification to yield salicylic acid and phenol.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric Acid (HCl) solution (e.g., 3 M)

-

Ethanol or other suitable organic solvent

-

Reflux apparatus

-

Magnetic stirrer and heat source

-

pH meter or pH paper

-

Separatory funnel

-

Dichloromethane or ethyl acetate for extraction

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of ethanol in a round-bottom flask.

-

Add an excess of 2 M NaOH solution to the flask.

-

Heat the mixture under reflux for a specified time (e.g., 1-2 hours) with stirring to ensure complete hydrolysis.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, acidify the reaction mixture with 3 M HCl to a pH of approximately 2-3. This will precipitate the salicylic acid.

-

Cool the mixture in an ice bath to maximize precipitation of salicylic acid.

-

Isolate the salicylic acid by vacuum filtration, wash with cold water, and dry.

-

Extract the aqueous filtrate with dichloromethane or ethyl acetate to isolate the phenol.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain phenol.

-

Quantify the products using HPLC or spectrophotometry.

Caption: Experimental workflow for base-catalyzed hydrolysis.

Protocol for Quantitative Analysis using HPLC

A High-Performance Liquid Chromatography (HPLC) method can be used for the simultaneous determination of the starting material and the hydrolysis products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with an acid modifier like phosphoric acid to adjust the pH to around 2.5.[3][4]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detector at a wavelength suitable for all compounds of interest (e.g., 237 nm or 277 nm).[3][5]

-

Column Temperature: 40°C.[5]

Procedure:

-

Prepare standard stock solutions of this compound, salicylic acid, and phenol of known concentrations.

-

Create a series of calibration standards by diluting the stock solutions.

-

Inject the standards into the HPLC system to generate a calibration curve for each compound.

-

During the hydrolysis experiment, withdraw aliquots of the reaction mixture at different time points.

-

Quench the reaction in the aliquots (e.g., by rapid cooling and pH adjustment).

-

Dilute the samples appropriately and inject them into the HPLC system.

-

Determine the concentration of each component by comparing the peak areas to the calibration curves.

Quantitative Data

The hydrolysis of aspirin follows pseudo-first-order kinetics and is highly dependent on pH and temperature.[3][6]

| pH Condition | Catalyst | Relative Rate | Products | Characteristics |

| Acidic (pH < 2.5) | H₃O⁺ | Moderate | Salicylic Acid + Acetic Acid | The reaction is reversible and catalyzed by hydronium ions.[1][7] |

| Neutral (pH ~7.4) | Water / Buffer | Slowest | Salicylate + Acetate | The reaction is often referred to as spontaneous or water-catalyzed. |

| Basic (pH > 10) | OH⁻ | Fastest | Salicylate + Acetate | The reaction is irreversible (saponification) and proceeds rapidly.[1] |

| Table 1: pH Dependence of Aspirin Hydrolysis |

| Temperature | Effect on Hydrolysis Rate |

| 25°C | Base hydrolysis is significant, acid and neutral hydrolysis are slow. |

| 37°C | Rates of hydrolysis increase significantly across all pH ranges. A five-fold increase was noted for aspirin when the temperature was raised from 22.5°C to 37°C.[2] |

| 60°C - 70°C | Hydrolysis is rapid, especially at acidic and basic pH, making it suitable for laboratory experiments.[3][8] |

| Table 2: Temperature Dependence of Aspirin Hydrolysis |

| Parameter | Value (for Aspirin Hydrolysis) | Conditions |

| Half-life in blood (37°C) | ~13 minutes[2] | Enzymatic and chemical hydrolysis |

| Half-life in plasma (37°C) | Slower than in blood, variable among individuals[2] | Primarily enzymatic |

| Half-life in phosphate buffer (pH 7.4) | ~537 hours[6] | Chemical hydrolysis |

| Table 3: Half-life of Aspirin under Various Conditions |

Enzymatic Hydrolysis in Drug Development

For drug development professionals, the enzymatic hydrolysis of this compound is of paramount importance as it simulates the metabolic fate of the compound in vivo. Carboxylesterases, abundant in the liver and small intestine, are the primary enzymes responsible for the hydrolysis of ester-containing drugs.[9]

Studies on similar compounds like phenyl salicylate have shown that they are readily hydrolyzed by tissue microsomes, with the small intestine showing higher activity than the liver.[9] Human carboxylesterases CES1 and CES2 are both capable of hydrolyzing such esters.[9]

The rate of enzymatic hydrolysis can significantly impact the bioavailability and pharmacokinetic profile of a prodrug. A compound like this compound could be designed to be stable in the acidic environment of the stomach and then undergo rapid hydrolysis by intestinal and hepatic esterases to release its active components.

Caption: Putative metabolic pathway of this compound.

Conclusion

The hydrolysis of this compound is a fundamental reaction that governs its stability and potential as a prodrug. The reaction can be effectively carried out under both acidic and basic conditions, with the latter being preferable for complete conversion. While specific kinetic data for this compound remains scarce, the extensive data available for aspirin provides a valuable framework for predicting its behavior. For drug development purposes, understanding the enzymatic hydrolysis by carboxylesterases is crucial for designing molecules with desired pharmacokinetic properties. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of this compound and similar ester-containing compounds.

References

- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [scirp.org]

- 2. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protmed.uoradea.ro [protmed.uoradea.ro]

- 4. researchgate.net [researchgate.net]

- 5. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Phenyl Acetylsalicylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenyl acetylsalicylate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes data for the structurally similar compound, phenyl salicylate (salol), to provide relevant comparative insights. The methodologies for experimental solubility determination are detailed to support research and development activities.

Introduction to this compound

This compound, also known as acetylsalol or 2-(acetyloxy)benzoic acid phenyl ester, is a derivative of salicylic acid.[1] It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as alcohol and ether.[1] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and potential applications in drug delivery and materials science.

Qualitative Solubility of this compound

General qualitative solubility information for this compound indicates its behavior in common solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Alcohol | Soluble | [1] |

| Ether | Soluble | [1] |

Quantitative Solubility of Phenyl Salicylate (Salol)

Table 2: Quantitative Solubility of Phenyl Salicylate in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g) |

| Absolute Ethanol | 53 |

| Ethyl Acetate | 470 |

| Methyl Ethyl Ketone | 620 |

| Toluene | 460 |

| Stoddard Solvent | 88 |

| Water | < 0.1 |

This data is for Phenyl Salicylate, a structurally related compound.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The equilibrium shake-flask method is a widely recognized and reliable technique.

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, the supernatant can be centrifuged.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

Analytical Methods for Concentration Measurement

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water) can be developed. Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the experimental samples.

UV-Visible Spectrophotometry: This method is based on the absorption of light by the analyte at a specific wavelength. A wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined by scanning a solution of the compound across a range of UV-visible wavelengths. A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental procedures required for its determination. For drug development professionals, accurate solubility data is a critical parameter that influences formulation strategies and ultimately, the bioavailability of a potential therapeutic agent. Researchers and scientists can utilize the detailed methodologies to conduct their own investigations into the solubility of this and other related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Phenyl Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of phenyl acetylsalicylate, a dual-ester derivative of salicylic acid. The document details experimental methodologies for the determination of these critical physical constants, presents the data in a clear, tabular format, and includes a logical workflow for the synthesis and purity verification of the compound.

Core Physicochemical Data

This compound, also known as acetylsalol, is a white crystalline powder.[1] Its key physical properties are summarized below.

| Property | Value | Conditions |

| Melting Point | 96 - 97°C | |

| Boiling Point | 198°C | at 11 Torr |

Table 1: Physical Properties of this compound. [1][2]

Experimental Protocols

The determination of a sharp melting point is a crucial indicator of the purity of a crystalline solid. The following protocol outlines a standard method for determining the melting point range of this compound.

Melting Point Determination

This procedure is adapted from standard laboratory methods for determining the melting point of organic solids, such as aspirin.[3][4]

Apparatus:

-

Melting point apparatus (oil bath or electric)[4]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer (0-200°C range)

-

Mortar and pestle or watch glass and spatula

-

Bunsen burner (if preparing capillary tubes)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[4] If necessary, dry the sample in a desiccator or a low-temperature oven. Grind a small amount of the dry sample into a fine powder using a mortar and pestle or by crushing it on a watch glass with a spatula.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube, to a depth of about 2-5 mm.[4][5] Tap the sealed end of the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.[5]

-

Apparatus Setup:

-

Oil Bath Method: If using an oil bath, attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the bottom of the tube is level with the thermometer bulb.[3][4] Immerse the thermometer and attached capillary tube in a beaker of a suitable heating oil (e.g., mineral oil or glycerol).[4]

-

Electric Apparatus: If using an electric melting point apparatus, insert the capillary tube into the designated sample holder.[6]

-

-

Heating and Observation: Begin heating the apparatus. For an initial, rapid determination, the temperature can be increased at a rate of 5-10°C per minute. Once an approximate melting range is observed, repeat the measurement with a fresh sample, heating rapidly to about 10-15°C below the expected melting point, and then reducing the heating rate to 1-2°C per minute.[3]

-

Recording the Melting Range: Record two temperatures:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid. A pure compound will typically have a sharp melting range of 1-2°C. A broader melting range may indicate the presence of impurities.

-

Boiling Point Determination

The reported boiling point of this compound is at a reduced pressure (198°C at 11 Torr), as it is likely to decompose at its atmospheric boiling point.[1][2] Standard boiling point determination at atmospheric pressure is not suitable for this compound. For small-scale determination, a micro-boiling point method can be employed.

Micro-Boiling Point Procedure (Thiele Tube Method):

This is a general method for determining the boiling point of small quantities of a liquid. For a high-melting solid like this compound, the determination would need to be conducted on a molten sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Add a small amount of the substance to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Logical Workflow for Synthesis and Purity Verification

The following diagram illustrates a logical workflow for the synthesis of a related compound, aspirin, which can be conceptually applied to this compound, followed by its purification and subsequent purity verification through melting point determination.

Figure 1: Workflow for Synthesis and Purity Verification.

References

Phenyl Acetylsalicylate: A Comprehensive Technical Overview

Abstract: Phenyl acetylsalicylate, a derivative of salicylic acid, holds significance in medicinal chemistry and materials science. This document provides an in-depth examination of its core chemical properties, established synthesis protocols, and its relationship to the well-understood mechanism of action of salicylates. Key quantitative data are systematically presented, and experimental workflows are detailed for reproducibility. Furthermore, logical and signaling pathways are visually rendered to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as acetylsalol or spiroform, is the phenyl ester of acetylsalicylic acid.[1] Its chemical structure combines key features of both aspirin and phenyl salicylate.[1] This dual-ester composition dictates its physicochemical properties and potential applications.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₅H₁₂O₄ | [2][3][4] |

| Molecular Weight | 256.26 g/mol | [2] |

| CAS Registry Number | 134-55-4 | [3][4] |

| Percent Composition | C 70.31%, H 4.72%, O 24.97% | [2][4] |

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, formulation, and application.

| Property | Value | Citation(s) |

| Appearance | White, crystalline powder | [4] |

| Melting Point | 96-97 °C | [3][4] |

| Boiling Point | 198 °C at 11 Torr | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [4] |

| Density | 1.217 g/cm³ | [5] |

| Flash Point | 202 °C | [5] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound is through the esterification of salicylic acid and phenol.[1][6] This process can be facilitated by various acid catalysts.

Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of this compound involves several key stages, from the initial reaction to final purity analysis.

Caption: Workflow for this compound Synthesis.

Experimental Protocol: Synthesis via Phosphoryl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

-

Reactant Preparation: In a suitable reaction vessel, combine salicylic acid and phenol.[7]

-

Catalyst Addition: Slowly add phosphoryl chloride (POCl₃) to the mixture while stirring.[1][7] This is an exothermic reaction and may require cooling.

-

Reaction: Heat the mixture under reflux. The exact temperature and duration will depend on the scale and specific conditions, but heating is essential to drive the esterification.[7]

-

Work-up: After the reaction is complete, the mixture is cooled. The crude product can be isolated by pouring the mixture into water, which will precipitate the solid this compound and hydrolyze any remaining POCl₃.

-

Purification: The crude solid is collected by vacuum filtration. It is then purified by recrystallization, typically from an ethanol-water solvent system, to remove unreacted starting materials and byproducts.[8]

Experimental Protocol: Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. The spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching bands from the acetate and phenyl ester groups, typically found in the region of 1700-1770 cm⁻¹.[1] The absence of a broad -OH stretch from the carboxylic acid of salicylic acid indicates a successful reaction.

Purity Assessment (Ferric Chloride Test): This qualitative test is used to detect the presence of unreacted phenolic starting material (salicylic acid).

-

Prepare four test tubes. Dissolve a small sample of a) salicylic acid (positive control), b) crude product, and c) recrystallized product in ethanol. The fourth tube with only ethanol serves as a negative control.[8]

-

Add a few drops of aqueous ferric chloride (FeCl₃) solution to each tube.[8]

-

A positive result for phenols (like salicylic acid) is the formation of an intense violet-colored complex. The recrystallized product should show a significantly reduced or absent color change compared to the crude product, indicating successful purification.[8]

Biological Activity and Mechanism of Action

As a derivative of acetylsalicylic acid (aspirin), this compound is expected to share aspects of its biological activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Upon hydrolysis in the body, it would release salicylic acid and phenol, with the salicylate moiety being the active component for anti-inflammatory effects.[1]

Signaling Pathway: COX Enzyme Inhibition

Aspirin and other salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes.[10][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9][11]

References

- 1. This compound | 134-55-4 | Benchchem [benchchem.com]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound [drugfuture.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 7. Phenyl salicylate - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Aspirin? [synapse.patsnap.com]

Phenyl Acetylsalicylate: A Technical Guide on its Therapeutic Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetylsalicylate, the phenyl ester of acetylsalicylic acid, is a compound of interest due to its relationship with one of the most widely used drugs, aspirin. This technical guide provides an in-depth exploration of the therapeutic potential and applications of this compound. While direct clinical data on this specific molecule is limited, its potential pharmacological activity can be inferred from its hydrolysis into salicylic acid and phenol. This document details its synthesis, physicochemical properties, and inferred mechanisms of action based on its metabolic products. We will delve into the known signaling pathways of salicylates and the toxicological considerations of phenol. Furthermore, this guide presents relevant quantitative data from related compounds, detailed experimental protocols, and visualizations of key pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound (phenyl 2-acetoxybenzoate) is an organic compound that merges the structures of two significant molecules: acetylsalicylic acid (aspirin) and phenol.[1] As a derivative of aspirin, it holds theoretical potential to exhibit similar therapeutic effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet activities.[2][3] The core of its potential bioactivity lies in its susceptibility to hydrolysis, which would release acetylsalicylic acid (which is further metabolized to salicylic acid) and phenol into the system.[1]

The therapeutic landscape of this compound is, however, complex and largely unexplored in clinical settings. The profound and well-documented therapeutic benefits of its salicylate moiety are counterbalanced by the significant toxicological concerns associated with phenol.[4][5] This guide aims to provide a detailed technical overview of this compound, focusing on its scientific foundation, potential applications, and the inherent challenges for its development as a therapeutic agent. By examining its components, we can build a theoretical framework for its pharmacological profile.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any research and development endeavor.

| Property | Value | Reference(s) |

| IUPAC Name | phenyl 2-acetyloxybenzoate | [6] |

| Synonyms | Acetylsalol, Spiroform, Vesipyrin | [6] |

| CAS Number | 134-55-4 | [6] |

| Molecular Formula | C₁₅H₁₂O₄ | [6] |

| Molecular Weight | 256.25 g/mol | [6] |

| Melting Point | 97°C | [6] |

| Boiling Point | 398.6°C at 760 mmHg | [6] |

| Water Solubility | 20 mg/L (at 21°C) | [6] |

| Appearance | White crystalline powder | - |

| LogP | 2.83 | [6] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several esterification pathways.[1] A common method involves the reaction of salicylic acid with phenol, which can be facilitated by various acid catalysts.[1]

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Salicylic acid

-

Phenol

-

Phosphoryl chloride (POCl₃) or Sulfuric Acid (H₂SO₄) as a catalyst[1]

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of salicylic acid and phenol in the anhydrous solvent.

-

Slowly add the acid catalyst (e.g., a catalytic amount of concentrated H₂SO₄ or POCl₃) to the mixture while stirring.[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted salicylic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Visualization of Synthesis Workflow

Inferred Pharmacology and Mechanism of Action

The pharmacological activity of this compound is predicated on its in vivo hydrolysis.[1]

Hydrolysis and Active Metabolites

The ester linkages in this compound are susceptible to hydrolysis by esterases in the plasma and tissues, which would yield salicylic acid and phenol.[1][7]

Signaling Pathways of the Salicylate Moiety

The therapeutic effects of the salicylate portion are well-established and primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][8]

-

COX Inhibition: Acetylsalicylic acid irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in their active sites.[3][9] This blockage prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[2][8]

-

NF-κB Pathway Modulation: Salicylates have also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[9][10] Inhibition of NF-κB can lead to decreased expression of pro-inflammatory genes.[10]

-

AMPK Activation: Salicylic acid can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which may contribute to some of its metabolic and anti-cancer effects.[3][11]

Toxicological Profile of Phenol

Phenol is a protoplasmic poison that can cause significant toxicity.[4] It is readily absorbed and can lead to a wide range of adverse effects, including:

-

Dermal and Mucosal Damage: Phenol is corrosive and can cause chemical burns and necrosis upon contact.[4]

-

Systemic Toxicity: Systemic absorption can lead to central nervous system depression, cardiovascular toxicity including arrhythmias, and renal and hepatic damage.[4][5]

-

Metabolic Effects: Substituted phenols can uncouple oxidative phosphorylation, leading to hyperthermia and metabolic acidosis.[4]

Therapeutic Potential and Applications (Theoretical)

Based on its hydrolysis products, the therapeutic potential of this compound would theoretically mirror that of aspirin, but with the significant caveat of phenol toxicity.

-

Anti-inflammatory, Analgesic, and Antipyretic: The release of salicylate would provide relief from pain, inflammation, and fever.[2]

-

Cardioprotective Agent: The acetylsalicylate moiety could offer antiplatelet effects for the prevention of cardiovascular events.[12]

-

Anticancer Research: Given the extensive research into aspirin's role in cancer prevention, particularly colorectal cancer, its derivatives are of interest.[12] In vitro studies have been conducted on derivatives of this compound for their anti-proliferative activities against various cancer cell lines.[1]

Quantitative Data on Related Compounds

Direct quantitative data on the therapeutic efficacy of this compound is scarce. However, data from studies on related compounds can provide context. The following table includes IC₅₀ values for a novel 2-phenyl-benzoxazole acetamide derivative (compound 52), which shares a similar structural motif and has been investigated for its anti-inflammatory properties.

| Compound | Target | Assay | IC₅₀ | Reference(s) |

| Compound 52 (2-phenyl-benzoxazole acetamide derivative) | P2Y₁₄R | Antagonistic Activity | 2 nM | [13] |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Positive controls (e.g., Aspirin, Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

-

Prepare a series of dilutions of this compound and control compounds in the assay buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or control to the respective wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a suitable quenching agent.

-

Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

Future Directions and Conclusion

This compound presents a fascinating case study in drug design, embodying both therapeutic promise and significant risk. Its potential to act as a prodrug for salicylic acid suggests a wide range of possible applications mirroring those of aspirin. However, the concurrent release of phenol poses a substantial toxicological barrier to its clinical development.[4][5]

Future research could focus on developing derivatives of this compound that modify the phenol moiety to reduce its toxicity while preserving or enhancing the therapeutic activity of the salicylate portion. For instance, the creation of novel esters that release less toxic phenolic compounds upon hydrolysis could be a viable strategy.

References

- 1. This compound | 134-55-4 | Benchchem [benchchem.com]

- 2. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. This compound|lookchem [lookchem.com]

- 7. Aspirin Hydrolysis in Plasma Is a Variable Function of Butyrylcholinesterase and Platelet-activating Factor Acetylhydrolase 1b2 (PAFAH1b2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Acetylsalicylate: A Technical History and Discovery

Introduction

Phenyl acetylsalicylate, also known by the trade names Acetylsalol, Spiroform, and Vesipyrin, is a synthetic ester of acetylsalicylic acid and phenol.[1] Its history is intrinsically linked to the development of two other significant late 19th-century pharmaceuticals: acetylsalicylic acid (aspirin) and phenyl salicylate (Salol). While the individual histories of aspirin and Salol are well-documented, the specific timeline and key figures behind the discovery of this compound are less clear. This technical guide synthesizes the available historical and chemical information to provide a comprehensive overview of its likely development, properties, and synthesis.

Historical Context: The Age of Synthetic Salicylates

The late 19th century was a period of significant advancement in medicinal chemistry, with a focus on synthesizing new compounds to improve upon the therapeutic properties of natural products. Salicylic acid, derived from willow bark and other botanical sources, was a well-known analgesic and antipyretic.[2] However, its acidic nature often led to gastric irritation.[3] This spurred the development of derivatives that could mitigate these side effects.

Two key developments in this era provide the backdrop for the emergence of this compound:

-

Acetylsalicylic Acid (Aspirin): First synthesized by Charles Frédéric Gerhardt in 1853, its therapeutic potential was fully realized and a stable, pure form was produced by Felix Hoffmann at Bayer in 1897.[4][5] The acetylation of the phenolic hydroxyl group of salicylic acid reduced its acidity and improved tolerability.

-

Phenyl Salicylate (Salol): Synthesized in 1883 by Marceli Nencki and independently by Richard Seifert in 1885, Salol was created by esterifying the carboxyl group of salicylic acid with phenol.[6] It was designed to pass through the stomach unchanged and hydrolyze in the alkaline environment of the intestine into salicylic acid and phenol, the latter intended to act as an antiseptic.[6]

This compound can be viewed as a hybrid of these two innovations, incorporating both the acetylated phenolic group of aspirin and the phenyl ester of Salol.

Discovery and Early History

The precise date and discoverer of this compound are not definitively documented in the readily available historical record. However, its trade names—Acetylsalol, Spiroform, and Vesipyrin—indicate that it was produced and marketed as a pharmaceutical.[1] The name "Acetylsalol" itself suggests its conceptual origin as an acetylated version of Salol. It is plausible that it was developed in the late 19th or early 20th century by pharmaceutical companies, such as the Heyden Chemical Company which was a major producer of salicylates, as an alternative to aspirin and Salol, with the aim of combining the therapeutic effects of both while potentially offering a different side-effect profile or therapeutic application.[7]

Physicochemical Properties

This compound is a white, crystalline powder. The available quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| Melting Point | 97 °C |

| Boiling Point | 198 °C (at 11 mmHg) |

| Solubility | Insoluble in water; Soluble in alcohol and ether |

Table 1: Physicochemical Properties of this compound.[1]

Synthesis

The synthesis of this compound is an esterification reaction. Based on the chemical knowledge of the late 19th and early 20th centuries, two primary synthetic routes would have been feasible.

Experimental Protocols

Method 1: Acetylation of Phenyl Salicylate (Salol)

This method would involve the acetylation of the free phenolic hydroxyl group of phenyl salicylate.

-

Reactants: Phenyl salicylate, Acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Procedure:

-

Dissolve phenyl salicylate in acetic anhydride.

-

Add the acid catalyst cautiously.

-

Heat the mixture gently under reflux. The exact temperature and duration would have been determined empirically.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude this compound and to hydrolyze excess acetic anhydride.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Method 2: Esterification of Acetylsalicylic Acid (Aspirin) with Phenol

This route involves the direct esterification of the carboxylic acid group of acetylsalicylic acid with phenol.

-

Reactants: Acetylsalicylic acid, Phenol, and a dehydrating agent/catalyst (e.g., phosphoryl chloride or thionyl chloride).

-

Procedure:

-

Melt acetylsalicylic acid and phenol together.

-

Slowly add the dehydrating agent/catalyst to the molten mixture.

-

Heat the reaction mixture, likely at a temperature sufficient to drive the reaction to completion without significant decomposition.

-

After the reaction is complete, cool the mixture.

-

Isolate the crude product. This might involve trituration with water or a dilute alkaline solution to remove unreacted starting materials.

-

Purify the crude product by recrystallization.

-

Proposed Mechanism of Action and Signaling Pathways

There is no available historical information on the specific pharmacological studies or proposed signaling pathways for this compound. However, based on its structure, its mechanism of action would have been presumed to be similar to that of other salicylates. Upon ingestion, it would be expected to hydrolyze in the body to release acetylsalicylic acid and phenol. The acetylsalicylic acid would then exert its analgesic, antipyretic, and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. The released phenol was likely intended to provide antiseptic properties, similar to the therapeutic rationale for Salol.

The following diagram illustrates the logical relationship of the historical development of salicylates.

References

- 1. This compound [drugfuture.com]

- 2. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjm.mcgill.ca [mjm.mcgill.ca]

- 4. US644077A - Acetyl salicylic acid. - Google Patents [patents.google.com]

- 5. History of aspirin - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Phenyl acetylsalicylate from salicylic acid and phenol

Application Note: Synthesis of Phenyl Acetylsalicylate

Introduction

This compound, also known as phenyl 2-acetoxybenzoate, is an organic ester derived from salicylic acid. It is structurally related to two well-known compounds: acetylsalicylic acid (aspirin), where the phenolic hydroxyl group of salicylic acid is acetylated, and phenyl salicylate (salol), where the carboxylic acid group of salicylic acid is esterified with phenol. The synthesis of this compound is a valuable process in medicinal chemistry and drug development research, as it allows for the modification of the parent drug's properties, which is a common strategy in prodrug design. This document outlines a detailed two-step protocol for the synthesis of this compound from salicylic acid and phenol.

Principle of the Synthesis

The synthesis of this compound from salicylic acid and phenol is most effectively achieved through a two-step process. A direct one-pot reaction is challenging due to the presence of two reactive functional groups on salicylic acid (a phenolic hydroxyl group and a carboxylic acid group) that can lead to undesired side reactions and polymerization. The outlined protocol follows a logical and efficient pathway:

-

Step 1: Acetylation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is first acetylated using acetic anhydride with an acid catalyst. This reaction yields acetylsalicylic acid (aspirin), protecting the hydroxyl group and leaving the carboxylic acid group available for the subsequent reaction.

-

Step 2: Esterification of Acetylsalicylic Acid with Phenol: The carboxylic acid group of the synthesized acetylsalicylic acid is then esterified with phenol. This step is facilitated by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). DCC is a powerful dehydrating agent that promotes the formation of the ester bond by removing water.

This two-step approach ensures a high yield and purity of the final product, this compound.

Experimental Workflow

Figure 1. Experimental workflow for the two-step synthesis of this compound.

Chemical Reaction Pathway

Figure 2. Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

-

Salicylic Acid (C₇H₆O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phenol (C₆H₅OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂)

-

4-Dimethylaminopyridine (DMAP) (C₇H₁₀N₂)

-

Dichloromethane (DCM) (CH₂Cl₂)

-

Ethyl Acetate

-

Hexane

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol 1: Synthesis of Acetylsalicylic Acid (Aspirin)

-

To a 125 mL Erlenmeyer flask, add 5.0 g of dry salicylic acid.

-

In a fume hood, carefully add 10 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric acid as a catalyst.

-

Gently swirl the flask to ensure thorough mixing of the reactants.

-

Heat the mixture in a water bath at approximately 70-80°C for 15 minutes.

-

Remove the flask from the water bath and allow it to cool to room temperature.

-

Slowly add 20 mL of cold deionized water to the mixture to hydrolyze the excess acetic anhydride.

-

Cool the mixture in an ice bath to induce the crystallization of acetylsalicylic acid.

-

Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure acetylsalicylic acid.

-

Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve 3.6 g of the acetylsalicylic acid prepared in Protocol 1, 1.88 g of phenol, and 0.24 g of DMAP in 100 mL of dichloromethane (DCM).

-

In a separate beaker, dissolve 4.12 g of DCC in 50 mL of DCM.

-

Slowly add the DCC solution to the stirred solution in the round-bottom flask at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate by vacuum filtration.

-

Transfer the filtrate to a separatory funnel and wash it sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Analyze the final product by determining its melting point and spectroscopic characteristics (e.g., ¹H NMR, IR).

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Moles (approx.) | Mass/Volume | Role |

| Step 1 | ||||

| Salicylic Acid | 138.12 | 0.036 | 5.0 g | Reactant |

| Acetic Anhydride | 102.09 | 0.106 | 10 mL | Reactant/Reagent |

| Acetylsalicylic Acid | 180.16 | - | Theoretical Yield: 6.5 g | Product |

| Step 2 | ||||

| Acetylsalicylic Acid | 180.16 | 0.020 | 3.6 g | Reactant |

| Phenol | 94.11 | 0.020 | 1.88 g | Reactant |

| DCC | 206.33 | 0.020 | 4.12 g | Coupling Agent |

| DMAP | 122.17 | 0.002 | 0.24 g | Catalyst |

| This compound | 256.25 | - | Theoretical Yield: 5.1 g | Product |

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Acetic anhydride, concentrated sulfuric acid, and phenol are corrosive and toxic. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

DCC is a potent allergen and sensitizer. Avoid skin contact and inhalation.

Application Notes and Protocols: Esterification of Salicylic Acid with Phenol to Synthesize Phenyl Salicylate (Salol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, commonly known as salol, is an ester of salicylic acid and phenol. It has historical and current applications in the pharmaceutical and cosmetic industries as an antiseptic, analgesic, and sunscreen agent.[1][2] The synthesis of phenyl salicylate is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry.[3][4] This document provides detailed experimental protocols for the synthesis of phenyl salicylate, a summary of its key quantitative data, and a visual representation of the experimental workflow.

Data Presentation

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀O₃ | [5] |

| Molecular Weight | 214.22 g/mol | [5] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 41-43 °C | [6] |

| Boiling Point | 172-173 °C at 12 mmHg | [6] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, benzene | [6] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 6.97, 6.98, 7.27, 7.37, 7.51 | [1] |

| IR (Melt) | Key peaks can be observed for O-H, C=O (ester), and aromatic C-H | [1] |

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol details the synthesis of phenyl salicylate from salicylic acid and phenol using concentrated sulfuric acid as a catalyst. This method is a common and cost-effective approach for laboratory-scale synthesis.

Materials:

-

Salicylic acid

-

Phenol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for water removal)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine salicylic acid (1.0 equivalent) and phenol (1.2 equivalents). Add a suitable solvent such as toluene.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.2 equivalents) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if available to remove water azeotropically) to the flask. Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the bulk of the acid.

-

5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Water again to remove any residual bicarbonate.

-

Brine (saturated NaCl solution) to aid in the separation of the layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator or by simple distillation.

-

Purification: The crude phenyl salicylate can be purified by recrystallization from ethanol.[7] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

Protocol 2: Synthesis using Phosphoryl Chloride

An alternative method for the synthesis of phenyl salicylate involves the use of phosphoryl chloride.[6][8]

Materials:

-

Salicylic acid

-

Phenol

-

Phosphoryl chloride (POCl₃)

-

Reaction vessel with a stirrer and heating capabilities

Procedure:

-

Reaction: In a suitable reaction vessel, heat a mixture of salicylic acid and phenol in the presence of phosphoryl chloride.

-

Purification: The resulting phenyl salicylate can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of phenyl salicylate.

References

- 1. Phenyl Salicylate | C13H10O3 | CID 8361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salicylic acid - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 5. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 6. Phenyl salicylate - Wikipedia [en.wikipedia.org]

- 7. CN104058958A - Preparation method of phenyl salicylate - Google Patents [patents.google.com]

- 8. PHENYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Phenyl Acetylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetylsalicylate, also known as acetylsalol or spirofen, is a compound with analgesic and antipyretic properties. Traditionally, its synthesis involves esterification methods that can require prolonged reaction times, high temperatures, and the use of harsh catalysts. The advent of sonochemistry, the application of ultrasound to chemical reactions, has opened new avenues for efficient and green synthesis. Ultrasonic-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This enhances mass transfer and accelerates reaction rates, often leading to higher yields in shorter time frames under milder conditions.[1][2] This application note provides a detailed protocol for the ultrasonic-assisted synthesis of this compound, highlighting its advantages over conventional methods.

Principle of Ultrasonic-Assisted Esterification